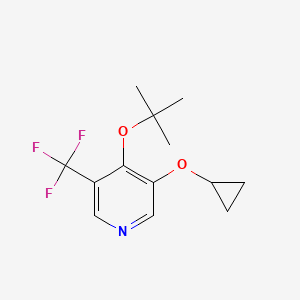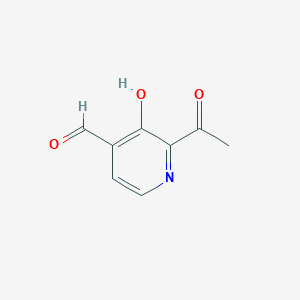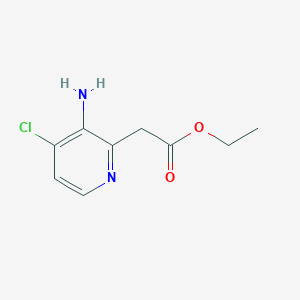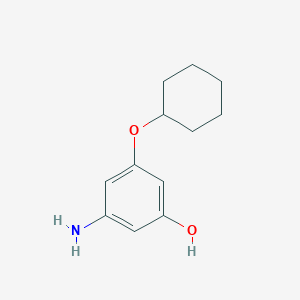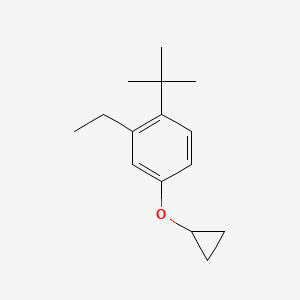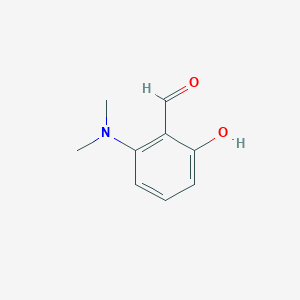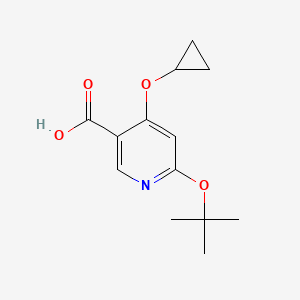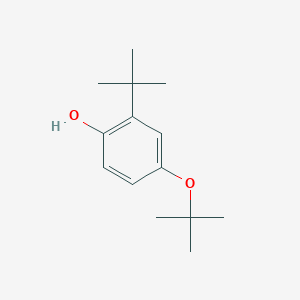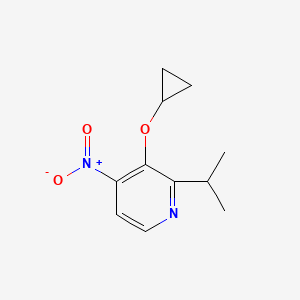
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine is an organic compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine typically involves the cyclopropanation of a pyridine derivative followed by methylation. The reaction conditions often include the use of strong bases and cyclopropyl halides under controlled temperatures to ensure the formation of the cyclopropoxy group .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-N,3-N-dimethylpyridine-2,3-diamine: Similar structure but with fewer methyl groups.
4-Cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern.
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine: Similar structure but with one less methyl group.
Uniqueness
What sets 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine apart is its unique combination of cyclopropoxy and tetramethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)11-7-10(16-9-5-6-9)8-13-12(11)15(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
BIKZJMULCFWOEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


